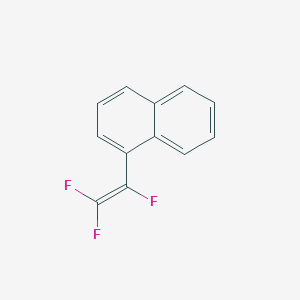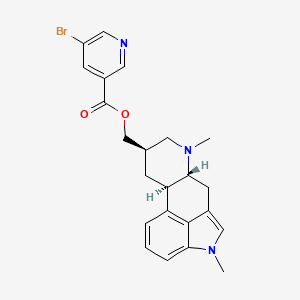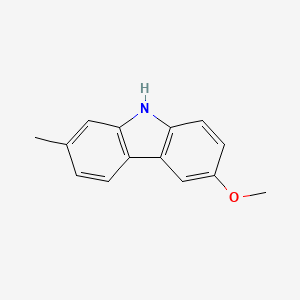
6-Methoxy-2-methyl-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-9H-carbazole is a heterocyclic aromatic organic compound. It belongs to the carbazole family, which is known for its diverse biological and chemical properties. The compound has a molecular formula of C14H13NO and a molecular weight of 211.26 g/mol . Carbazoles are significant due to their presence in various natural products and their applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-9H-carbazole can be achieved through several methods. One common approach involves the Fischer indole cyclization of appropriate precursors. For instance, the reaction of 2-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired carbazole derivative . Another method involves the use of palladium-catalyzed tandem reactions, which allow for the efficient synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the carbazole ring. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, carbon tetrachloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the carbazole ring.
Applications De Recherche Scientifique
6-Methoxy-2-methyl-9H-carbazole has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a mediator in electron transfer processes, influencing the activity of enzymes and receptors . The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
6-Methoxy-2-methyl-9H-carbazole is unique due to the presence of both methoxy and methyl groups on the carbazole ring. These substituents influence the compound’s chemical reactivity and biological activity, making it distinct from other carbazole derivatives. The methoxy group enhances the compound’s electron-donating properties, while the methyl group affects its steric and electronic environment.
Propriétés
Numéro CAS |
58400-37-6 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C14H13NO/c1-9-3-5-11-12-8-10(16-2)4-6-13(12)15-14(11)7-9/h3-8,15H,1-2H3 |
Clé InChI |
NGNCTDCPIOVVOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

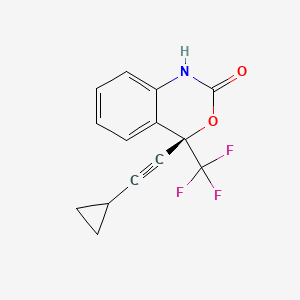
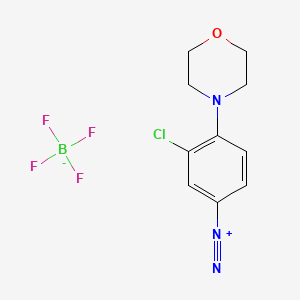



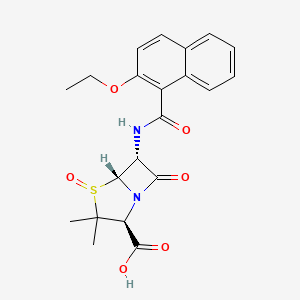
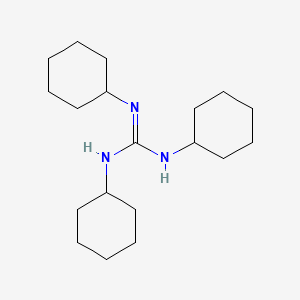

![[3-acetyloxy-2-[(1R,6R)-3-(bromomethyl)-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate](/img/structure/B13418495.png)
